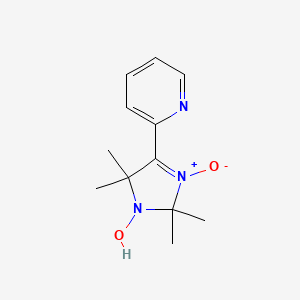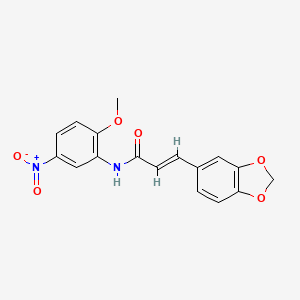![molecular formula C15H22N2O4S B5795134 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5795134.png)
1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide, also known as MDL-100,907, is a selective antagonist of the serotonin receptor subtype 5-HT2A. It was first synthesized in 1995 by scientists at the pharmaceutical company Merck & Co. MDL-100,907 has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mécanisme D'action
1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide acts as a selective antagonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide can modulate the release of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a variety of effects on the brain and body. In animal studies, it has been found to decrease dopamine release in the striatum, which is a brain region involved in reward processing and addiction. It has also been shown to decrease anxiety-like behavior in rodents and improve cognitive function in monkeys.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments is its selectivity for the 5-HT2A receptor, which allows researchers to specifically target this receptor subtype. However, one limitation is that it may not accurately reflect the effects of serotonin in the brain, as it only targets one receptor subtype.
Orientations Futures
There are several future directions for research on 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is its potential use in treating drug addiction, as it has been shown to decrease dopamine release in the striatum. Additionally, further research is needed to fully understand the effects of 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide on cognitive function and anxiety. Finally, researchers may investigate the potential of 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide as a tool for studying the role of serotonin in the brain.
Méthodes De Synthèse
The synthesis of 1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide involves several steps, including the reaction of piperidine with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride, followed by the addition of carboxylic acid. The final compound is then purified using chromatography techniques.
Applications De Recherche Scientifique
1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide has been studied extensively for its potential use in treating various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. It has also been investigated for its potential use in treating drug addiction and as a tool for studying the role of serotonin in the brain.
Propriétés
IUPAC Name |
1-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-10-9-14(11(2)8-13(10)21-3)22(19,20)17-6-4-12(5-7-17)15(16)18/h8-9,12H,4-7H2,1-3H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAVOEZLVMQWED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)C(=O)N)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-[1-(2-furyl)ethylidene]-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B5795096.png)

![{1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol](/img/structure/B5795104.png)


![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5795123.png)
![2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795127.png)

![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B5795137.png)